1-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethan-1-one
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Description
1-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C20H22FN3O4S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.13150553 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to targetneuropeptide receptors , such as the orexin receptors . These receptors play a crucial role in regulating wakefulness and sleep .
Biochemical Pathways
If it acts on the orexin receptors, it could affect theorexinergic system , which is involved in the regulation of sleep-wake cycles .
Pharmacokinetics
Similar compounds have been found to havehigh oral bioavailability and low to moderate clearance in preclinical species .
Result of Action
If it acts as an antagonist to the orexin receptors, it could lead to increased sleepiness or decreased wakefulness .
Biochemical Analysis
Biochemical Properties
The compound is known to inhibit orexin by competitively binding to two subtypes of orexin receptors (orexin receptor 1 and receptor 2) . Orexin neuropeptides are central regulators of wakefulness , and the antagonism of these receptors has been identified as a novel mechanism for treating insomnia .
Cellular Effects
The compound’s antagonistic action on orexin receptors can influence various cellular processes. By inhibiting orexin, it can affect sleep onset, maintenance, and next-day residual effects . It can also impact cell signaling pathways related to wakefulness and sleep .
Molecular Mechanism
At the molecular level, 1-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethan-1-one exerts its effects through binding interactions with orexin receptors . This binding inhibits the action of orexin neuropeptides, leading to changes in gene expression related to sleep and wakefulness .
Temporal Effects in Laboratory Settings
The compound has shown exceptional in vivo activity in preclinical sleep models . Over time, it has demonstrated stability and long-term effects on cellular function related to sleep .
Dosage Effects in Animal Models
In animal models, the efficacy of the compound was demonstrated using sleep parameter measurements
Properties
IUPAC Name |
1-[5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14(25)24-9-7-16-10-18(3-4-19(16)24)29(26,27)23-8-6-15(12-23)13-28-20-5-2-17(21)11-22-20/h2-5,10-11,15H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNABKAKWVHAJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC(C3)COC4=NC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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